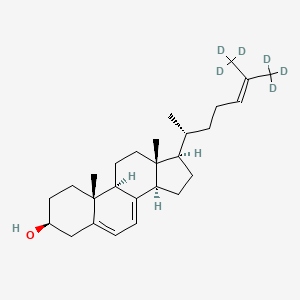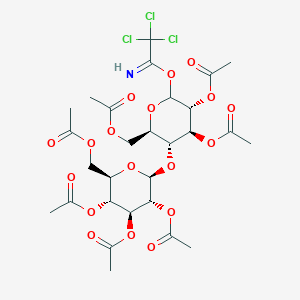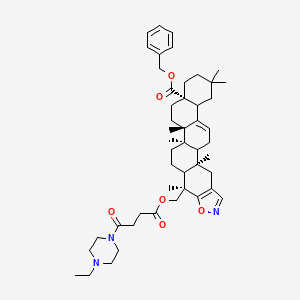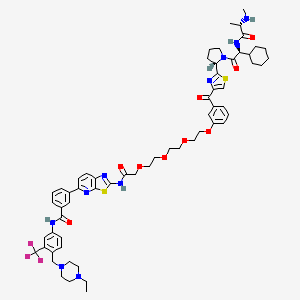![molecular formula C18H24O B12428897 4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This plant is native to parts of Eastern Asia, including China and India, where it has been used in traditional medicine for various skin conditions and as an anti-inflammatory agent . Bakuchiol has gained significant attention in recent years due to its potential as a natural alternative to retinol, offering similar benefits without the associated skin irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of bakuchiol from Psoralea corylifolia seeds using solvents like petroleum ether, followed by purification through column chromatography . Another method involves the use of alcohol extraction, followed by concentration, filtration, and further purification using macroporous adsorbent resin and ethanol elution .
Industrial Production Methods: Industrial production of bakuchiol typically involves large-scale extraction from Psoralea corylifolia seeds. The seeds are crushed and subjected to cold-dipping extraction using petroleum ether. The extract is then purified through column chromatography and further refined to obtain a high-purity bakuchiol product .
Análisis De Reacciones Químicas
Types of Reactions: Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been found to possess antioxidant properties due to its ability to donate hydrogen atoms from its terpenoid chain .
Common Reagents and Conditions: Common reagents used in the reactions involving bakuchiol include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions involving bakuchiol include oxidized derivatives and reduced forms of the compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Bakuchiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, bakuchiol is studied for its unique structural properties and potential as a precursor for the synthesis of other bioactive compounds . In biology and medicine, bakuchiol is extensively researched for its antioxidant, anti-inflammatory, antibacterial, and anticancer properties . It has shown promise in the treatment of skin disorders, including acne and hyperpigmentation, and is being explored as a potential therapeutic agent for various cancers . In the cosmetic industry, bakuchiol is used as a natural alternative to retinol in anti-aging skincare products due to its ability to improve skin texture and reduce the appearance of wrinkles without causing irritation .
Mecanismo De Acción
Bakuchiol is often compared to retinol due to its similar effects on the skin. unlike retinol, bakuchiol does not cause skin irritation and is suitable for individuals with sensitive skin . Other similar compounds include resveratrol, which shares structural similarities with bakuchiol and exhibits antioxidant and anti-inflammatory properties . Bakuchiol is unique in its ability to provide retinol-like benefits without the associated side effects, making it a valuable addition to skincare formulations .
Comparación Con Compuestos Similares
- Retinol
- Resveratrol
- Terpenophenols
Bakuchiol stands out due to its natural origin, gentle action on the skin, and broad range of biological activities, making it a versatile and valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H24O |
|---|---|
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/t18-/m1/s1 |
Clave InChI |
LFYJSSARVMHQJB-GOSISDBHSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C=C)C=CC1=CC=C(C=C1)O)C |
SMILES canónico |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)



![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)


![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
